Cas no 2825011-90-1 (tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate)

Technical Introduction: Tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate is a specialized carbamate-protected amine compound featuring a bicyclo[2.2.1]heptane (norbornane) scaffold. This structure imparts rigidity and steric specificity, making it valuable in medicinal chemistry and peptide synthesis. The tert-butyloxycarbonyl (Boc) group provides selective amine protection, enabling controlled deprotection under mild acidic conditions. Its bicyclic framework enhances conformational stability, which is advantageous in designing bioactive molecules or constrained peptidomimetics. The compound’s well-defined stereochemistry and functional group compatibility further support its utility in targeted synthesis applications. Suitable for use in research and pharmaceutical development, it offers a balance of reactivity and stability for advanced synthetic strategies.
tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate structure
2825011-90-1 structure
Product name:tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate
CAS No:2825011-90-1
MF:C14H26N2O2
Molecular Weight:254.368443965912
CID:6094035
PubChem ID:165790357

tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate 化学的及び物理的性質

名前と識別子

    • EN300-37267452
    • tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate
    • 2825011-90-1
    • インチ: 1S/C14H26N2O2/c1-13(2,3)18-12(17)16-9-11(15)14-6-4-10(8-14)5-7-14/h10-11H,4-9,15H2,1-3H3,(H,16,17)
    • InChIKey: FPUDXHUCIKYOGX-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(NCC(C12CCC(CC1)C2)N)=O

計算された属性

  • 精确分子量: 254.199428076g/mol
  • 同位素质量: 254.199428076g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 18
  • 回転可能化学結合数: 5
  • 複雑さ: 314
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 2.1
  • トポロジー分子極性表面積: 64.4Ų

tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-37267452-0.5g
tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate
2825011-90-1 95.0%
0.5g
$679.0 2025-03-18
Aaron
AR028U9V-100mg
tert-butylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate
2825011-90-1 95%
100mg
$439.00 2025-02-17
Aaron
AR028U9V-5g
tert-butylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate
2825011-90-1 95%
5g
$3497.00 2023-12-15
Aaron
AR028U9V-10g
tert-butylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate
2825011-90-1 95%
10g
$5176.00 2023-12-15
Aaron
AR028U9V-500mg
tert-butylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate
2825011-90-1 95%
500mg
$959.00 2025-02-17
Aaron
AR028U9V-1g
tert-butylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate
2825011-90-1 95%
1g
$1223.00 2025-02-17
1PlusChem
1P028U1J-2.5g
tert-butylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate
2825011-90-1 95%
2.5g
$2172.00 2024-05-07
1PlusChem
1P028U1J-500mg
tert-butylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate
2825011-90-1 95%
500mg
$902.00 2024-05-07
1PlusChem
1P028U1J-10g
tert-butylN-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate
2825011-90-1 95%
10g
$4692.00 2024-05-07
Enamine
EN300-37267452-0.05g
tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate
2825011-90-1 95.0%
0.05g
$202.0 2025-03-18

tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate 関連文献

tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamateに関する追加情報

Comprehensive Introduction to tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate (CAS No. 2825011-90-1)

The compound tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate (CAS No. 2825011-90-1) is a specialized organic molecule widely utilized in pharmaceutical research and fine chemical synthesis. Its unique structure, featuring a bicyclo[2.2.1]heptane (norbornane) scaffold and a tert-butyl carbamate protecting group, makes it a valuable intermediate for drug discovery, particularly in the development of bioactive molecules targeting neurological and metabolic disorders. Researchers and industry professionals frequently search for this compound due to its relevance in peptide modification, proteomics, and enzyme inhibition studies.

In recent years, the demand for tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate has surged alongside advancements in small-molecule therapeutics and bioconjugation techniques. Its CAS No. 2825011-90-1 is often queried in databases like PubChem and Reaxys for physicochemical properties, synthetic protocols, and safety data. The compound’s rigid bicyclic framework enhances binding affinity in drug-receptor interactions, a topic of high interest in structure-activity relationship (SAR) studies. Additionally, its carbamate group offers stability under acidic conditions, making it a preferred choice for prodrug design and controlled-release formulations.

From a synthetic perspective, tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate is typically prepared via multi-step organic reactions, including reductive amination of bicyclo[2.2.1]heptane-1-carbaldehyde and subsequent Boc-protection. The compound’s purity and stereochemistry are critical for applications in asymmetric catalysis and chiral auxiliaries, areas gaining traction in green chemistry initiatives. Analytical techniques such as HPLC, NMR, and mass spectrometry are essential for characterizing this intermediate, ensuring compliance with regulatory standards for GMP-grade production.

The versatility of CAS No. 2825011-90-1 extends to its role in peptide backbone modification, where the norbornane moiety introduces conformational constraints to enhance biological activity. This aligns with current trends in precision medicine and targeted drug delivery, addressing challenges like drug resistance and bioavailability. Furthermore, the compound’s compatibility with solid-phase peptide synthesis (SPPS) has made it a staple in combinatorial chemistry libraries, fueling innovations in high-throughput screening (HTS).

Environmental and safety considerations for tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate are also pivotal. While not classified as hazardous, proper handling protocols—such as using personal protective equipment (PPE) and ventilation controls—are recommended during lab-scale synthesis. The compound’s biodegradability and ecotoxicological profile remain under investigation, reflecting the broader pharmaceutical industry’s focus on sustainable chemistry and green solvents.

In summary, tert-butyl N-(2-amino-2-{bicyclo[2.2.1]heptan-1-yl}ethyl)carbamate (CAS No. 2825011-90-1) exemplifies the intersection of structural innovation and practical utility in modern organic chemistry. Its applications span from medicinal chemistry to material science, driven by evolving research into molecular scaffolds and bioactive probes. As scientific inquiries continue to explore its potential, this compound will likely remain a focal point in both academic and industrial settings.

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